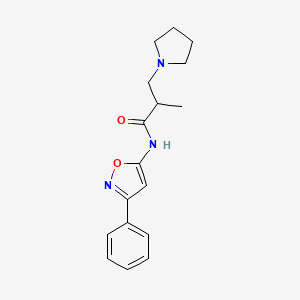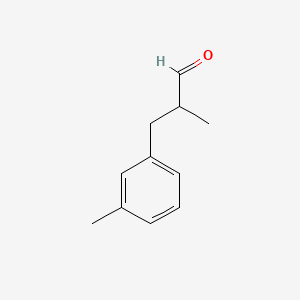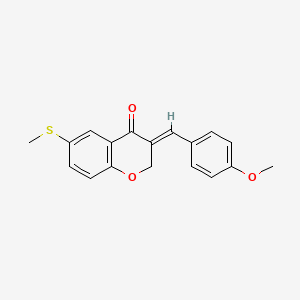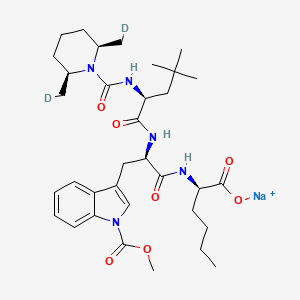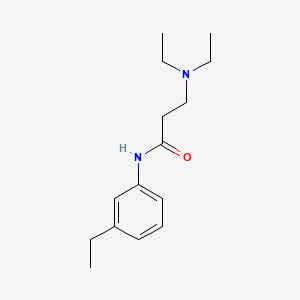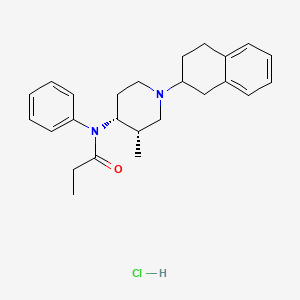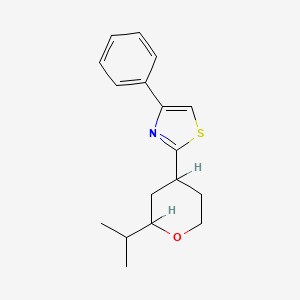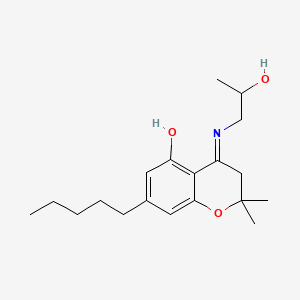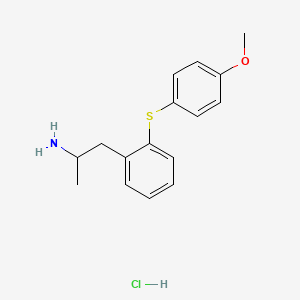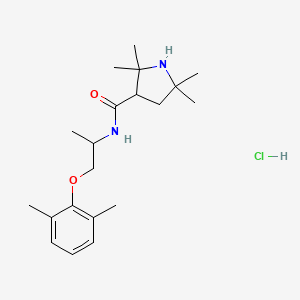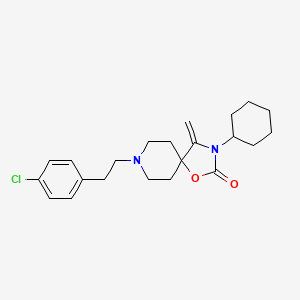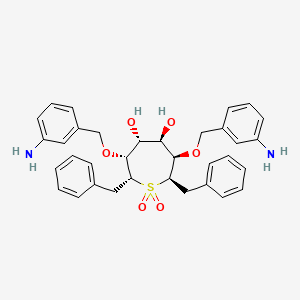![molecular formula C8H23N5.C3H3N<br>C11H26N6 B12759259 N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile CAS No. 68412-45-3](/img/structure/B12759259.png)
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethylenepentamine (TEPA) can be synthesized through the reaction of ethylene diamine with ammonia under appropriate temperature and pressure conditions. The reaction involves multiple steps of ethylene diamine reacting with ammonia to form the desired product .
Industrial Production Methods
In industrial settings, TEPA is produced by reacting ethylene diamine with ammonia in a controlled environment. The process involves maintaining specific temperature and pressure conditions to ensure the formation of TEPA. The product is then purified to remove any impurities and obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Oxidation: TEPA can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidation products.
Reduction: TEPA can be reduced using reducing agents to form reduced amine products.
Substitution: TEPA can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: Oxidized amine products.
Reduction: Reduced amine products.
Substitution: Substituted amine products.
Scientific Research Applications
TEPA has a wide range of applications in scientific research, including:
Mechanism of Action
TEPA exerts its effects through various mechanisms, including:
Chelation: TEPA can chelate metal ions, forming stable complexes that can be used in various applications.
Epoxy Curing: TEPA acts as a curing agent for epoxy resins, facilitating the cross-linking of polymer chains to form a hardened material.
Chemical Reactions: TEPA can participate in various chemical reactions, including oxidation, reduction, and substitution, to form different products.
Comparison with Similar Compounds
TEPA is unique compared to other similar compounds due to its structure and properties. Some similar compounds include:
Diethylenetriamine (DETA): DETA has a similar structure but contains fewer ethylene units.
Triethylenetetramine (TETA): TETA contains more ethylene units than DETA but fewer than TEPA.
Polyethylenimine (PEI): PEI is a polymeric amine with a similar structure to TEPA but with a higher molecular weight.
TEPA’s unique structure and properties make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
68412-45-3 |
|---|---|
Molecular Formula |
C8H23N5.C3H3N C11H26N6 |
Molecular Weight |
242.37 g/mol |
IUPAC Name |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile |
InChI |
InChI=1S/C8H23N5.C3H3N/c9-1-3-11-5-7-13-8-6-12-4-2-10;1-2-3-4/h11-13H,1-10H2;2H,1H2 |
InChI Key |
QKXGSQVNYLHSNO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC#N.C(CNCCNCCNCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


